

Solubility of Stannane, butylhydroxyoxo- in Methanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Stannane, butylhydroxyoxo-*

Cat. No.: *B1346574*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stannane, butylhydroxyoxo-, also known as butylstannoic acid or monobutyltin oxide (MBTO), is an organotin compound with the chemical formula $C_4H_{10}O_2Sn$. It presents as a white crystalline powder and sees significant use as a catalyst in the synthesis of saturated and unsaturated polyesters, polyurethane foams, coatings, and elastomers.^{[1][2]} While its primary applications are industrial, the biological activity of organotin compounds necessitates a thorough understanding of their physicochemical properties, such as solubility, for researchers in toxicology and drug development who may encounter these molecules. This technical guide provides an in-depth overview of the solubility of **Stannane, butylhydroxyoxo-** in methanol, including available quantitative data, a detailed experimental protocol for solubility determination, and a discussion of its known biological implications.

Physicochemical Properties

A summary of the key physicochemical properties of **Stannane, butylhydroxyoxo-** is presented in the table below.

Property	Value	Reference(s)
CAS Number	2273-43-0	[3]
Molecular Formula	C ₄ H ₁₀ O ₂ Sn	[2]
Molecular Weight	208.83 g/mol	[3]
Appearance	White to almost white powder/crystal	[2]
Melting Point	210 °C (decomposes)	[2]
Boiling Point	350 °C	[2]
Density	1.46 g/cm ³	[2]

Solubility Data

Stannane, butylhydroxyoxo- is generally described as being soluble in various organic solvents, including methanol.[4] However, specific quantitative data for its solubility in methanol is limited in publicly available literature. One source provides a general solubility value in organic solvents.

Solvent System	Solubility	Temperature	Reference(s)
Organic Solvents	9.5 mg/L	20 °C	[2]
Water	317-3200 µg/L	20 °C	[2]

Note: The value for "organic solvents" is a general statement and may not accurately reflect the solubility in methanol, which is a polar organic solvent where higher solubility may be expected due to the hydroxyl group in **Stannane, butylhydroxyoxo-**.

Experimental Protocol for Solubility Determination

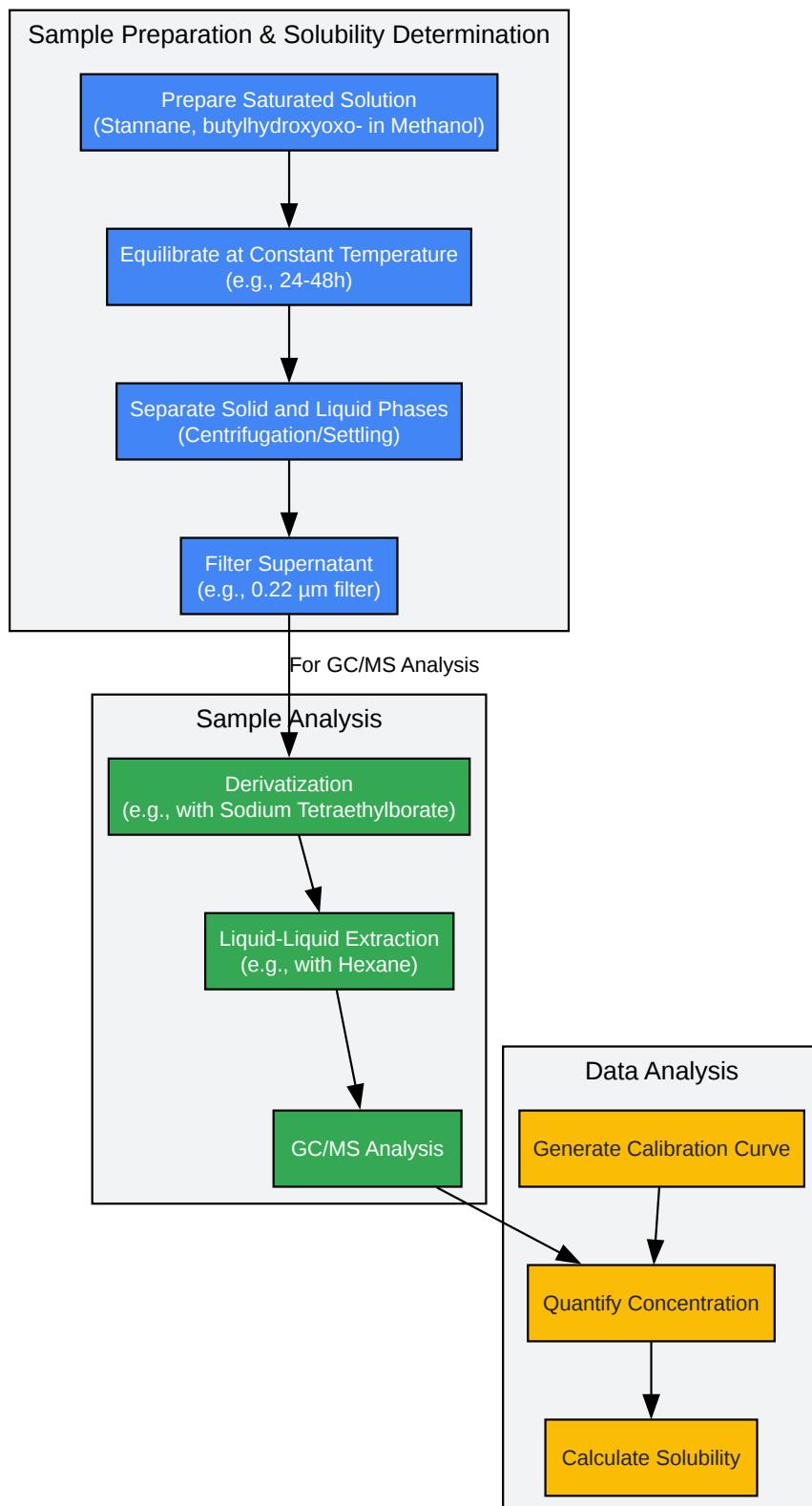
The following is a detailed methodology for determining the solubility of **Stannane, butylhydroxyoxo-** in methanol based on the isothermal shake-flask method, a common technique for solubility measurement.

Objective: To determine the saturation solubility of **Stannane, butylhydroxyoxo-** in methanol at a specified temperature (e.g., 25 °C).

Materials:

- **Stannane, butylhydroxyoxo-** ($\geq 95\%$ purity)
- Methanol (analytical grade)
- Volumetric flasks
- Analytical balance
- Scintillation vials or sealed glass tubes
- Constant temperature shaker bath
- Syringe filters (e.g., 0.22 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry) or Gas Chromatography-Mass Spectrometry (GC/MS) after derivatization.

Procedure:


- Preparation of Standard Solutions:
 - Accurately weigh a known amount of **Stannane, butylhydroxyoxo-** and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
 - Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected solubility range.
- Sample Preparation:
 - Add an excess amount of **Stannane, butylhydroxyoxo-** to several vials.

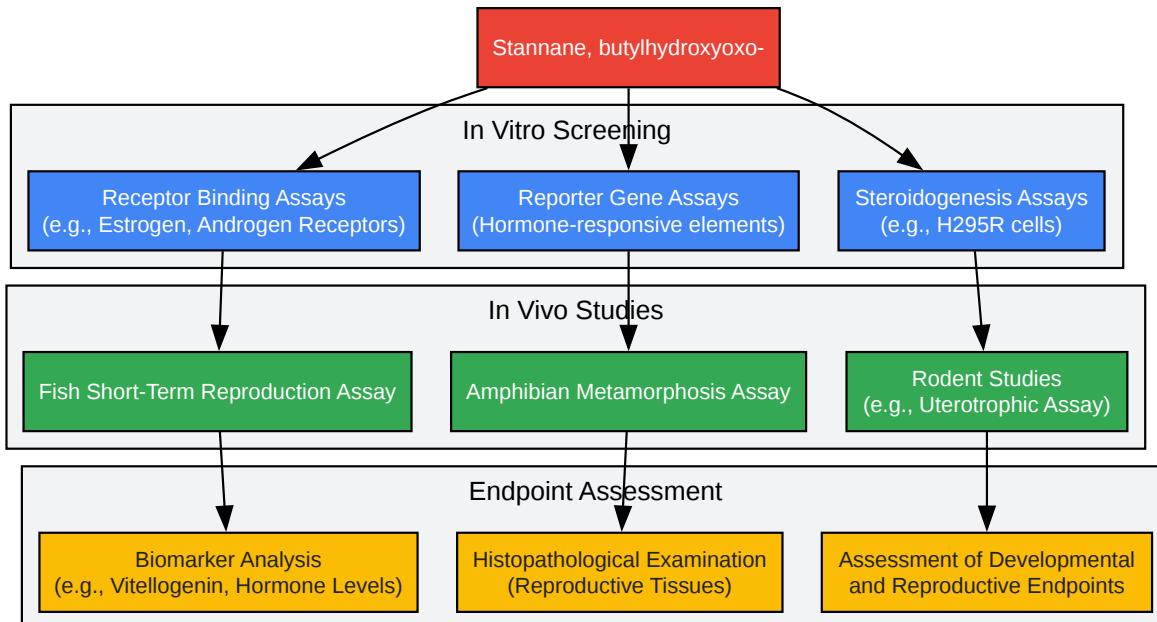
- Pipette a precise volume of methanol into each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
- Seal the vials to prevent solvent evaporation.
- Equilibration:
 - Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
 - Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.
- Sample Analysis:
 - After equilibration, allow the vials to stand undisturbed in the temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
 - Carefully withdraw a sample from the supernatant using a syringe.
 - Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.
 - Dilute the filtered sample with methanol to a concentration within the range of the calibration curve.
 - Analyze the diluted samples and the calibration standards using a validated analytical method (e.g., HPLC or GC/MS).
- Quantification:
 - Construct a calibration curve by plotting the analytical response versus the concentration of the standard solutions.
 - Determine the concentration of **Stannane, butylhydroxyoxo-** in the diluted samples from the calibration curve.

- Calculate the solubility by multiplying the measured concentration by the dilution factor.

Experimental and Analytical Workflow

The following diagram illustrates a general workflow for the determination and analysis of organotin compounds like **Stannane, butylhydroxyoxo-**.

[Click to download full resolution via product page](#)


Caption: Workflow for Solubility Determination and Analysis.

Biological Signaling and Toxicological Considerations

Detailed studies on the specific biological signaling pathways directly modulated by **Stannane, butylhydroxyoxo-** are not extensively available. However, it is well-established that organotin compounds, as a class, can exert significant biological effects.

Endocrine Disruption: One of the primary toxicological concerns with some organotin compounds is their potential to act as endocrine disruptors.^[4] They can interfere with the normal functioning of hormones, which can lead to adverse developmental, reproductive, neurological, and immune effects. The exact mechanism of endocrine disruption can vary between different organotin compounds.

The diagram below illustrates a generalized logical pathway for investigating the potential endocrine-disrupting effects of a compound like **Stannane, butylhydroxyoxo-**.

[Click to download full resolution via product page](#)

Caption: Logical Workflow for Endocrine Disruptor Assessment.

General Toxicity: Organotin compounds can be toxic and pose environmental and health risks.

[4] It is crucial to handle **Stannane, butylhydroxyoxo-** with appropriate safety precautions, including the use of personal protective equipment to avoid skin and eye contact, as well as inhalation of the powder.

Conclusion

Stannane, butylhydroxyoxo- is soluble in methanol, a critical piece of information for its handling and application in both industrial and research settings. While precise quantitative solubility data in methanol is not readily available, established experimental protocols can be employed for its determination. The broader class of organotin compounds, to which **Stannane, butylhydroxyoxo-** belongs, is known for potential toxicological effects, including endocrine disruption. Further research is warranted to elucidate the specific biological pathways affected by this compound to better inform risk assessment and potential therapeutic or research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. chembk.com [chembk.com]
- 3. Butylstannonic acid | C₄H₁₀O₂Sn | CID 16767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy Stannane, butylhydroxyoxo- | 2273-43-0 [smolecule.com]
- To cite this document: BenchChem. [Solubility of Stannane, butylhydroxyoxo- in Methanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1346574#solubility-of-stannane-butylhydroxyoxo-in-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com